![molecular formula C15H20FNO4S B1325155 [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid CAS No. 1176582-75-4](/img/structure/B1325155.png)

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

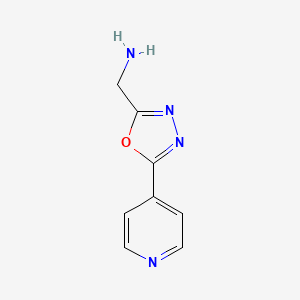

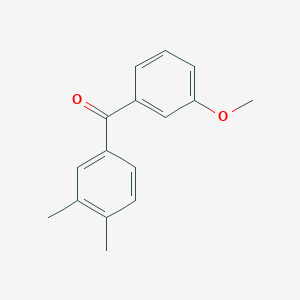

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid (FPMA) is an organic compound with a wide range of applications in the biomedical and chemical industries. FPMA is a chiral molecule, meaning it has two different forms, each with its own distinct properties. It is an important intermediate in the synthesis of pharmaceuticals, and its unique properties make it a useful tool in scientific research.

Applications De Recherche Scientifique

1. Synthesis and Characterization

A study by Ikram et al. (2015) focused on the synthesis and characterization of a Schiff base ligand related to the structure of [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid. The study involved the reaction of the amino acid [1-(aminomethyl)cyclohexyl]acetic acid with 2-hydroxynaphthaldehyde, leading to the creation of a novel ligand. This ligand was characterized using spectroscopic methods and single crystal diffraction (Ikram et al., 2015).

2. Application in Molecular Modeling

The same study by Ikram et al. also explored the applications of the synthesized compounds in molecular modeling. Specifically, the zinc complex of this compound demonstrated inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This finding was supported by molecular modeling studies using the auto dock program, suggesting potential therapeutic applications (Ikram et al., 2015).

3. Utility in Carbohydrate Chemistry

Spjut et al. (2010) reported on the development and evaluation of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed for the protection of hydroxyl groups in carbohydrate chemistry. This research highlights the utility of fluorophenylsulfonyl-based compounds in complex organic syntheses, particularly in the synthesis of carbohydrate derivatives (Spjut et al., 2010).

4. Role in Acid Amplifiers for EUV Lithography

Kruger et al. (2009) synthesized new compounds, including those with a fluorinated sulfonic acid structure similar to [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid, for use as acid amplifiers in extreme ultraviolet (EUV) photoresists. This research demonstrates the application of such compounds in the field of photolithography, contributing to the development of advanced materials for semiconductor manufacturing (Kruger et al., 2009).

Propriétés

IUPAC Name |

2-[1-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJAKYRESNAMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

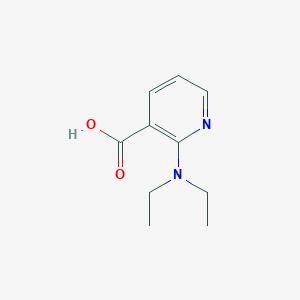

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)